星爆(R)(pamam)树枝状大分子,第一代

描述

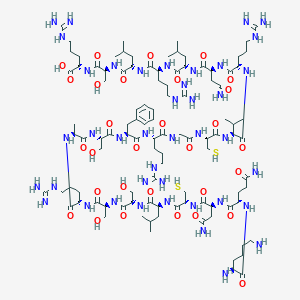

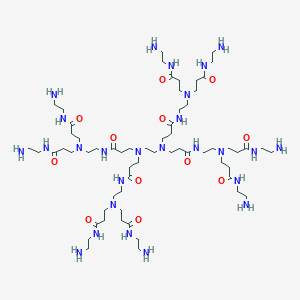

Starburst®(pamam)dendrimer, generation 1: is a type of poly(amidoamine) dendrimer, which is a highly branched, tree-like macromolecule. These dendrimers are characterized by their repetitive branching structure, which gives them a spherical shape. The term “generation 1” refers to the first level of branching from the core molecule. Starburst®(pamam)dendrimers are known for their biocompatibility, structural control, and functionalizability, making them suitable for various applications in drug development, biochemistry, and nanotechnology .

科学研究应用

Starburst®(pamam)dendrimer, generation 1, has a wide range of scientific research applications, including:

Chemistry:

Catalysis: The dendrimer’s large number of surface functional groups can act as catalytic sites for various chemical reactions.

Nanotechnology: The dendrimer’s well-defined structure makes it suitable for use in nanomaterials and nanodevices.

Biology:

Gene Delivery: The dendrimer can encapsulate genetic material and facilitate its delivery into cells.

Drug Delivery: The dendrimer’s biocompatibility and functionalizability make it an excellent carrier for drug molecules.

Medicine:

Imaging: The dendrimer can be functionalized with imaging agents for use in diagnostic imaging techniques.

Therapeutics: The dendrimer can be used to deliver therapeutic agents to specific tissues or cells.

Industry:

Coatings: The dendrimer can be used in the formulation of advanced coatings with enhanced properties.

Adhesives: The dendrimer’s unique structure can improve the performance of adhesives.

作用机制

Target of Action

Starburst®(pamam)dendrimer, Generation 1, also known as N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethyl]amino]propanoylamino]ethyl]amino]propanamide, is a highly branched polymer with unique physical, chemical, and biological properties . It is a nanoscale molecule composed of a core, multiple layers (or “generations”), and terminal groups . The primary targets of this compound are cells and biological molecules that can be linked or entrapped into the dendrimer frame .

Mode of Action

The compound interacts with its targets by either linking drugs and bioactive compounds or entrapping them into the dendrimer frame . This interaction can improve many relevant biological properties, such as bioavailability, solubility, and selectivity . Directing groups to reach selective delivery in a specific organ is one of the advanced applications of PAMAM .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to drug delivery and gene therapy . The compound can efficiently load transgenes in transduced human adipose-derived stem cells (hASCs), which can overexpress pro-angiogenic genes .

Pharmacokinetics

The structure of the compound, which includes a central ethylenediamine core and nitrogen and amide functional groups, suggests that it may have unique adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the compound’s action is primarily seen in its ability to improve the delivery of drugs and bioactive compounds . For example, the surfaces of baculoviruses were modified with a PAMAM dendrimer, resulting in a compound that was capable of efficiently loading the VEGF transgene in transduced human adipose-derived stem cells (hASCs), which can overexpress pro-angiogenic genes .

生化分析

Biochemical Properties

Starburst®(pamam)dendrimer, generation 1: plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as acetylcholinesterase and trypsin , where it can act as an inhibitor or substrate . The dendrimer’s surface amine groups facilitate these interactions, leading to changes in enzyme activity. Additionally, it can form complexes with proteins like bovine serum albumin , affecting their stability and function .

Cellular Effects

The effects of Starburst®(pamam)dendrimer, generation 1 on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway , which is crucial for cell proliferation and differentiation . Furthermore, it can alter gene expression by delivering genetic material into cells, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, Starburst®(pamam)dendrimer, generation 1 exerts its effects through various mechanisms. It can bind to biomolecules through electrostatic interactions, hydrogen bonding, and van der Waals forces . These interactions can lead to enzyme inhibition or activation, depending on the context. Additionally, the dendrimer can facilitate changes in gene expression by acting as a carrier for nucleic acids, enhancing their cellular uptake and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Starburst®(pamam)dendrimer, generation 1 change over time. The dendrimer is relatively stable, but it can undergo degradation under certain conditions, such as exposure to acidic or enzymatic environments . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged gene expression and metabolic changes .

Dosage Effects in Animal Models

The effects of Starburst®(pamam)dendrimer, generation 1 vary with different dosages in animal models. At low doses, it can enhance cellular function and gene expression without causing significant toxicity . At high doses, it can induce toxic effects, such as oxidative stress and inflammation . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without adverse outcomes .

Metabolic Pathways

Starburst®(pamam)dendrimer, generation 1: is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase , affecting their activity and, consequently, metabolic flux . These interactions can lead to changes in metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Starburst®(pamam)dendrimer, generation 1 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its cellular uptake and distribution . The dendrimer’s localization and accumulation are influenced by its surface charge and size, affecting its therapeutic efficacy and potential toxicity .

Subcellular Localization

The subcellular localization of Starburst®(pamam)dendrimer, generation 1 is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus to deliver genetic material or to lysosomes for degradation . These localization patterns are essential for its role in gene delivery and other therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Starburst®(pamam)dendrimer, generation 1, typically follows a divergent synthesis approach. This method involves the sequential “growth” of the dendrimer layer by layer, starting from a core molecule such as ethylene diamine or ammonia. The process alternates between two key reactions:

Michael Addition: The amino-terminated surface reacts with methyl acrylate, resulting in an ester-terminated outer layer.

Coupling Reaction: The ester-terminated layer is then reacted with ethylene diamine to achieve a new amino-terminated surface.

Industrial Production Methods: The industrial production of Starburst®(pamam)dendrimers involves the same divergent synthesis approach but on a larger scale. The process is optimized for high yield and purity, ensuring that the dendrimers have low polydispersity and a high level of structural control .

化学反应分析

Types of Reactions: Starburst®(pamam)dendrimer, generation 1, can undergo various chemical reactions, including:

Oxidation: The amino groups on the dendrimer surface can be oxidized to form corresponding oxides.

Reduction: The amide bonds within the dendrimer can be reduced under specific conditions.

Substitution: The surface amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro compounds, while substitution reactions can introduce various functional groups onto the dendrimer surface .

相似化合物的比较

Poly(propylene imine) (PPI) Dendrimers: These dendrimers have a similar branched structure but differ in their core and branching units.

Poly(ethylene glycol) (PEG) Dendrimers: These dendrimers are known for their high water solubility and biocompatibility.

Poly(L-lysine) (PLL) Dendrimers: These dendrimers are composed of lysine amino acids and are used in biomedical applications.

Uniqueness: Starburst®(pamam)dendrimer, generation 1, is unique due to its combination of biocompatibility, structural control, and functionalizability. Its well-defined structure allows for precise control over its physical and chemical properties, making it suitable for a wide range of applications. Additionally, its ability to undergo various chemical modifications enhances its versatility compared to other dendrimers .

属性

IUPAC Name |

N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethyl]amino]propanoylamino]ethyl]amino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H128N26O12/c63-13-21-71-51(89)1-33-83(34-2-52(90)72-22-14-64)45-29-79-59(97)9-41-87(42-10-60(98)80-30-46-84(35-3-53(91)73-23-15-65)36-4-54(92)74-24-16-66)49-50-88(43-11-61(99)81-31-47-85(37-5-55(93)75-25-17-67)38-6-56(94)76-26-18-68)44-12-62(100)82-32-48-86(39-7-57(95)77-27-19-69)40-8-58(96)78-28-20-70/h1-50,63-70H2,(H,71,89)(H,72,90)(H,73,91)(H,74,92)(H,75,93)(H,76,94)(H,77,95)(H,78,96)(H,79,97)(H,80,98)(H,81,99)(H,82,100) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWIZHOFYGKROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCC(=O)NCCN)CCNC(=O)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H128N26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571330 | |

| Record name | N~1~,N~24~-Bis(2-aminoethyl)-4,21-bis{3-[(2-aminoethyl)amino]-3-oxopropyl}-11,14-bis(3-{[2-(bis{3-[(2-aminoethyl)amino]-3-oxopropyl}amino)ethyl]amino}-3-oxopropyl)-8,17-dioxo-4,7,11,14,18,21-hexaazatetracosane-1,24-diamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142986-44-5 | |

| Record name | N~1~,N~24~-Bis(2-aminoethyl)-4,21-bis{3-[(2-aminoethyl)amino]-3-oxopropyl}-11,14-bis(3-{[2-(bis{3-[(2-aminoethyl)amino]-3-oxopropyl}amino)ethyl]amino}-3-oxopropyl)-8,17-dioxo-4,7,11,14,18,21-hexaazatetracosane-1,24-diamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAMAM dendrimer, ethylenediamine core, generation 1.0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)